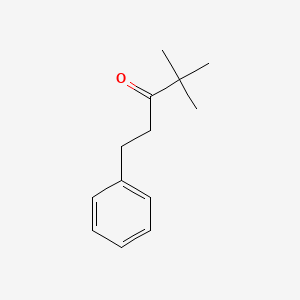

4,4-Dimethyl-1-phenylpentan-3-one

Description

Structural Classification and Nomenclature within Ketone Chemistry

From a structural standpoint, 4,4-Dimethyl-1-phenylpentan-3-one is classified as a phenyl alkyl ketone. The term "ketone" signifies the presence of a carbonyl group (C=O) bonded to two other carbon atoms. byjus.com In this specific molecule, the carbonyl group is located at the third carbon position of a five-carbon pentanone chain.

The nomenclature of this compound follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org The parent chain is the longest continuous carbon chain containing the ketone functional group, which is a pentanone. The chain is numbered from the end that gives the carbonyl carbon the lowest possible number. ncert.nic.injove.com In this case, numbering from the right side of the structure as conventionally drawn places the carbonyl group at position 3. The substituents are then identified and numbered accordingly. There are two methyl groups at position 4 and a phenyl group at position 1. Therefore, the IUPAC name is this compound. libretexts.orgjove.com

The common naming convention for ketones involves naming the two alkyl or aryl groups attached to the carbonyl group, followed by the word "ketone". khanacademy.org For this molecule, the groups are a phenethyl group (C6H5CH2CH2-) and a tert-butyl group ((CH3)3C-).

Historical Perspective of Related Phenyl Ketone Research

The study of phenyl ketones is deeply rooted in the history of organic chemistry. One of the earliest and most significant methods for synthesizing aryl ketones is the Friedel-Crafts acylation, first reported in 1877. This reaction involves the treatment of an aromatic compound, such as benzene (B151609), with an acyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to form a phenyl ketone. ncert.nic.in Another foundational method for ketone synthesis is the reaction of organometallic compounds, such as Grignard reagents, with nitriles. organic-chemistry.org

Early research also delved into the reactions of phenyl ketones. For instance, the pyrolysis of calcium salts of benzoic acid and acetic acid was an early method for synthesizing acetophenone. sciencemadness.org The study of phenyl ketones has also been intertwined with the investigation of metabolic pathways. For example, phenylacetone (B166967) is a known metabolite of amphetamine in the human body. wikipedia.org These historical developments in synthesis and metabolic understanding have laid the groundwork for the study of more complex phenyl ketones like this compound.

Significance of the Pentanone Framework and Steric Hindrance from Dimethyl Substitution

The pentanone framework of this compound provides a five-carbon backbone. The key structural feature, however, is the presence of two methyl groups on the fourth carbon, creating a tert-butyl group adjacent to the carbonyl carbon. This bulky tert-butyl group exerts significant steric hindrance. fiveable.me

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the case of this compound, the large tert-butyl group can physically block the approach of nucleophiles to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This steric shielding makes the ketone less reactive towards nucleophilic addition reactions compared to less hindered ketones. fiveable.mescribd.com The anomalously low basicity of some sterically hindered ketones, such as phenyl tert-butyl ketone, has been attributed to the steric hindrance to the solvation of their protonated forms. rsc.org

The synthesis of this compound itself highlights the influence of its structure. It can be prepared by the catalytic transfer hydrogenation of 4,4-dimethyl-1-phenyl-pent-1-en-3-one. lodz.pl This reduction of a carbon-carbon double bond to a single bond transforms the unsaturated precursor into the saturated target molecule. lodz.pl A similar strategy is employed for its chlorinated analog, where 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one is hydrogenated to yield 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. google.comgoogle.com

Research Findings

Detailed research has provided insights into the synthesis and properties of this compound and its derivatives.

Synthesis and Physical Properties

This compound can be synthesized via the catalytic transfer hydrogenation of its unsaturated precursor, 4,4-dimethyl-1-phenyl-pent-1-en-3-one, using cyclohexene (B86901) as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. lodz.pl The reaction involves heating the unsaturated ketone in cyclohexene with the catalyst under reflux for several hours. lodz.pl This method yields the product as a colorless liquid. lodz.pl

Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless liquid | lodz.pl |

| Yield | 82% | lodz.pl |

| Purity (GC) | 99.4% | lodz.pl |

The precursor, benzylidenepinacolone (4,4-dimethyl-1-phenyl-pent-1-en-3-one), is prepared through an aldol (B89426) condensation of benzaldehyde (B42025) with methyl-t-butyl ketone (pinacolone) in an aqueous-ethanolic solution of sodium hydroxide (B78521). lodz.pl

Spectroscopic Data

Spectroscopic Data for 4,4-Dimethyl-1-phenylpentan-1-one (Isomer)

| Spectroscopy Type | Data Availability | Source |

|---|---|---|

| 13C NMR | Available | nih.gov |

| GC-MS | Available | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1-phenylpentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLXCWZAGVGYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4,4 Dimethyl 1 Phenylpentan 3 One

Catalytic Hydrogenation Pathways for Precursor Ketones

The conversion of the α,β-unsaturated ketone, benzylidenepinacolone, to 4,4-dimethyl-1-phenylpentan-3-one is most effectively achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the carbon-carbon double bond of the enone system. Transfer hydrogenation, a powerful and versatile alternative to using molecular hydrogen, is a key method in this transformation.

Hydrogenation of 4,4-Dimethyl-1-phenylpent-1-en-3-one (B8687833) (Benzylidenepinacolone)

The selective reduction of the carbon-carbon double bond in benzylidenepinacolone, while leaving the carbonyl group intact, is the desired outcome of the hydrogenation process. Palladium-based catalysts are particularly effective for this transformation.

Palladium on carbon (Pd/C) is a widely used and efficient heterogeneous catalyst for transfer hydrogenation reactions. In this system, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. This method is often preferred due to its operational simplicity and the avoidance of high-pressure hydrogen gas.

While specific studies detailing a wide range of conditions for the transfer hydrogenation of benzylidenepinacolone are not extensively documented in publicly available literature, the general principles of Pd/C-catalyzed transfer hydrogenation of α,β-unsaturated ketones are well-established. The reaction typically involves refluxing the substrate with the Pd/C catalyst and a suitable hydrogen donor in an appropriate solvent.

The choice of hydrogen donor is a critical parameter in optimizing the transfer hydrogenation reaction, influencing both the reaction rate and the yield of the desired product. Commonly employed hydrogen donors in palladium-catalyzed systems include formic acid, ammonium (B1175870) formate (B1220265), and isopropanol (B130326).

Formic Acid and its Salts: Formic acid and its salts, such as ammonium formate and sodium formate, are excellent hydrogen donors in Pd/C-catalyzed reductions. In the presence of palladium, formic acid decomposes to provide hydrogen for the reduction. These reagents are often used in excess to drive the reaction to completion. The use of ammonium formate in refluxing methanol (B129727) is a common practice for the reduction of carbon-carbon double bonds in enones.

Isopropanol: Isopropanol can also serve as a hydrogen donor in the presence of a suitable catalyst. In this case, isopropanol is oxidized to acetone (B3395972) during the hydrogen transfer process.

The efficiency of these hydrogen donors can vary depending on the specific substrate and reaction conditions. For the transfer hydrogenation of α,β-unsaturated ketones, a comparative analysis of different hydrogen donors would be necessary to determine the optimal conditions for the synthesis of this compound. Such a study would typically involve varying the hydrogen donor, solvent, temperature, and catalyst loading to maximize the yield of the saturated ketone.

Table 1: Common Hydrogen Donors for Palladium-Catalyzed Transfer Hydrogenation

| Hydrogen Donor | Typical Reaction Conditions | Byproducts |

|---|---|---|

| Formic Acid (HCOOH) | Pd/C, often with a tertiary amine base, in a solvent like THF or methanol. | Carbon dioxide (CO₂) |

| Ammonium Formate (HCOONH₄) | Pd/C, typically in refluxing methanol or ethanol (B145695). | Carbon dioxide (CO₂), Ammonia (NH₃) |

| Isopropanol ((CH₃)₂CHOH) | Requires a hydrogen transfer catalyst (e.g., a ruthenium or iridium complex, though palladium can be used), often at elevated temperatures. | Acetone ((CH₃)₂CO) |

Precursor Synthesis via Condensation Reactions

The precursor to this compound, the α,β-unsaturated ketone benzylidenepinacolone, is synthesized through a condensation reaction. The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that is ideally suited for this purpose.

Aldol Condensation Approaches to α,β-Unsaturated Ketones

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is employed for the synthesis of benzylidenepinacolone. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, benzaldehyde) with a ketone that has α-hydrogens (pinacolone).

A well-documented procedure for this synthesis is provided by Organic Syntheses. In a typical reaction, benzaldehyde (B42025) and pinacolone (B1678379) are reacted in the presence of a base, such as sodium hydroxide (B78521), in an alcoholic solvent. The reaction proceeds via the formation of an enolate from pinacolone, which then attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration under the reaction conditions to yield the stable, conjugated α,β-unsaturated ketone, benzylidenepinacolone. This procedure is known to provide high yields, typically in the range of 88-93%.

Table 2: Optimized Conditions for the Synthesis of Benzylidenepinacolone via Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | Pinacolone | Sodium Hydroxide (10% aqueous solution) | 95% Ethanol/Water | 24-32 hours | 88-93% |

The scope of the Claisen-Schmidt condensation is broad, allowing for the reaction of various aromatic aldehydes with a range of ketones. The absence of α-hydrogens on the aromatic aldehyde prevents self-condensation of the aldehyde, leading to a cleaner reaction with a higher yield of the desired crossed-condensation product.

In the synthesis of benzylidenepinacolone, stereocontrol is an important consideration. The dehydration of the intermediate β-hydroxy ketone can potentially lead to the formation of both (E) and (Z) isomers of the α,β-unsaturated ketone. However, the (E)-isomer is generally the major product due to its greater thermodynamic stability, which minimizes steric hindrance between the phenyl group and the tert-butyl group. The reaction conditions, including the choice of base and solvent, can influence the stereoselectivity of the reaction. For many applications, the product mixture is used without separation of the minor isomer.

Acylation Reactions for Ketone Synthesis

Acylation reactions represent a fundamental and widely employed method for the synthesis of ketones. These reactions involve the introduction of an acyl group (R-C=O) into a molecule. One of the most prominent methods for synthesizing aryl ketones is the Friedel-Crafts acylation, which is discussed in detail below.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a classic and effective method for preparing aryl ketones. jk-sci.com Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, this strategy would theoretically involve the reaction of benzene (B151609) with 4,4-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst.

The reaction proceeds through the generation of an acylium ion, which then acts as the electrophile and attacks the benzene ring. masterorganicchemistry.com A key characteristic of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring. This deactivation prevents further acylation reactions, thus avoiding the issue of poly-substitution that can be a drawback in Friedel-Crafts alkylations. libretexts.org

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Aromatic compound (e.g., benzene), Acylating agent (e.g., acyl chloride, anhydride) |

| Catalyst | Strong Lewis acid (e.g., AlCl₃, FeCl₃) |

| Intermediate | Resonance-stabilized acylium ion |

| Product | Aryl ketone |

| Advantage | Typically no polyacylation due to deactivation of the product ring |

Influence of Lewis Acid Catalysis in Phenyl Ketone Formation

Lewis acids play a crucial role in the Friedel-Crafts acylation by activating the acylating agent. allstudyjournal.com The most commonly used Lewis acid is aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.com The reaction mechanism involves the formation of a complex between the Lewis acid and the halogen of the acyl halide. sigmaaldrich.commasterorganicchemistry.com This coordination polarizes the carbon-halogen bond, facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.com

This acylium ion is the active electrophile that undergoes electrophilic aromatic substitution with the phenyl ring. jk-sci.com Unlike in Friedel-Crafts alkylation, where catalytic amounts of the Lewis acid can sometimes be used, acylation reactions typically require stoichiometric amounts. wikipedia.org This is because the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst. wikipedia.org This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. The desired ketone is liberated from this complex by an aqueous workup. wikipedia.org The choice and amount of the Lewis acid can therefore significantly influence the reaction's efficiency and outcome. allstudyjournal.com

Grignard Reagent Mediated Synthesis of Ketones and Precursors

Grignard reagents, or organomagnesium halides (R-MgX), are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com Their utility extends to the synthesis of ketones and their alcohol precursors. The reaction typically involves the nucleophilic addition of the Grignard reagent to a carbonyl group or other electrophilic carbon. arabjchem.org

Unilateral Addition to β-Diketones for Tertiary Alcohol Ketone Formation

The synthesis of ketones using Grignard reagents can be achieved through various precursors. While the direct addition of a Grignard reagent to a ketone typically yields a tertiary alcohol, specific strategies can be employed to arrive at a ketone product. masterorganicchemistry.comyoutube.com For instance, the reaction of a Grignard reagent with a nitrile (R-C≡N) followed by hydrolysis is a well-established method for ketone synthesis.

The term "unilateral addition to β-diketones for tertiary alcohol ketone formation" may refer to a multi-step process where a Grignard reagent selectively adds to one of the carbonyl groups of a β-diketone. This would result in a β-hydroxy ketone. Such a product contains both a ketone and a tertiary alcohol functional group. While this specific structure is not the target molecule, subsequent chemical transformations could potentially lead to the desired ketone. However, controlling the selectivity of the Grignard addition to a symmetric β-diketone can be challenging.

A more common application of Grignard reagents is the synthesis of tertiary alcohols, which can then be oxidized to ketones if one of the alkyl groups attached to the carbinol carbon is a hydrogen. However, for a tertiary alcohol, oxidation to a ketone is not possible without breaking a carbon-carbon bond.

Functional Group Compatibility in Organometallic Approaches

A significant consideration when using Grignard reagents is their high reactivity, which leads to a lack of functional group tolerance. msu.edu Grignard reagents are strong bases and will react with any acidic protons present in the substrate or solvent. fiveable.me This includes functional groups such as alcohols, carboxylic acids, amines, and even terminal alkynes. msu.edu

Novel Synthetic Approaches and Catalyst Development

The synthesis of ketones like this compound is a central theme in organic chemistry. While traditional methods often involve Friedel-Crafts acylation or oxidation of secondary alcohols, modern research focuses on developing more efficient, selective, and sustainable catalytic methods. These novel approaches aim to construct the carbon skeleton with high precision and under milder conditions.

Light-driven N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for carbon-carbon bond formation. researchgate.netnih.gov This methodology utilizes visible light to generate radical species from readily available starting materials like activated carboxylic acids. northwestern.edunih.gov An NHC catalyst can activate an acyl source (e.g., an acyl imidazole) to form a key acyl azolium intermediate. Under photochemical conditions, this intermediate can undergo single-electron transfer to form a ketyl radical. This highly reactive radical can then couple with a variety of radical partners to form diverse ketone products. nih.govnih.gov

For the synthesis of this compound, a hypothetical light-driven carbene catalysis approach could involve the coupling of a pivaloyl-derived radical with a benzyl (B1604629) radical equivalent. This strategy offers the potential for mild reaction conditions and high functional group tolerance, avoiding the harsh reagents often associated with classical ketone syntheses. northwestern.edu The reactivity and success of such a coupling would depend on modulating the steric and electronic properties of the NHC catalyst. nih.gov

Nickel-catalyzed cross-coupling reactions have become indispensable tools for forming C-C bonds, offering a cost-effective and often more reactive alternative to palladium catalysts. nih.govsquarespace.com These reactions can couple a wide range of electrophiles (like organohalides or sulfonates) with organometallic nucleophiles. researchgate.net A key advantage of nickel is its ability to activate traditionally less reactive bonds, such as C-O bonds, and to facilitate couplings involving sp³-hybridized carbon centers. nih.govescholarship.org The catalytic cycle can proceed through various oxidation states of nickel, including Ni(0)/Ni(II) and Ni(I)/Ni(III), sometimes involving radical pathways that enable unique transformations. squarespace.com

A potential route to this compound using this technology could be the cross-coupling of a benzyl halide or sulfonate with an organometallic reagent derived from tert-butyl methyl ketone (pinacolone). For instance, a nickel catalyst could facilitate the coupling of phenylethyl bromide with the enolate of pinacolone. The choice of ligand for the nickel center is crucial in controlling the reaction's efficiency and selectivity. escholarship.org

Table 1: Comparison of Potential Novel Catalytic Approaches

| Catalytic Method | Potential Precursors | Key Intermediates | Advantages |

| Light-Driven Carbene Catalysis | Pivaloyl imidazole, Benzyl radical precursor | Acyl azolium, Ketyl radical | Mild conditions, High functional group tolerance, Use of visible light. nih.govnorthwestern.edu |

| Nickel-Catalyzed Cross-Coupling | Phenylethyl halide, Pinacolone enolate | Organonickel complexes (Ni(0), Ni(II), etc.) | Cost-effective metal, nih.gov Activation of inert bonds, nih.gov Diverse coupling partners. researchgate.net |

While specific applications of cesium hydroxide and iron complexes for the synthesis of this compound are not extensively documented, related processes highlight their roles in organic synthesis. Cesium hydroxide is a strong base often used to promote condensation reactions by generating enolates. Iron complexes are increasingly studied as inexpensive and environmentally benign catalysts for various transformations, including hydrogenation and cross-coupling.

A plausible synthetic route for an intermediate to this compound involves the condensation of benzaldehyde with pinacolone to form 4,4-Dimethyl-1-phenylpent-1-en-3-one. This reaction is typically base-catalyzed. A patent describes using sodium hydroxide in methanol for a similar condensation involving p-chlorobenzaldehyde and pinacolone. google.com Cesium hydroxide could potentially be used as an alternative strong base to facilitate this initial C-C bond formation. The subsequent step, the hydrogenation of the carbon-carbon double bond to yield the final product, could potentially be achieved using an iron complex as a catalyst, offering a greener alternative to traditional noble metal catalysts like palladium or platinum.

Green Chemistry Principles in Synthesis of this compound

Applying green chemistry principles to the synthesis of chemical compounds is crucial for developing sustainable industrial processes. acs.orgnih.gov This involves maximizing the incorporation of reactant atoms into the final product (atom economy), using safer solvents, and minimizing waste. firp-ula.org

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product. primescholars.com A common industrial synthesis of related phenylpentanones involves a two-step process: a base-catalyzed aldol condensation followed by catalytic hydrogenation. google.comgoogle.com

Step 1: Aldol Condensation Benzaldehyde + Pinacolone → 4,4-Dimethyl-1-phenylpent-1-en-3-one + H₂O

Step 2: Hydrogenation 4,4-Dimethyl-1-phenylpent-1-en-3-one + H₂ → this compound

The atom economy for this pathway can be calculated as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this two-step synthesis, the reactants are Benzaldehyde, Pinacolone, and Hydrogen. The water molecule formed in the first step is a byproduct.

% Atom Economy = [MW of C₁₃H₁₈O / (MW of C₇H₆O + MW of C₆H₁₂O + MW of H₂)] x 100 % Atom Economy = [190.28 / (106.12 + 100.16 + 2.02)] x 100 ≈ 91.3%

An atom economy of 91.3% is quite high, indicating that most of the atoms from the reactants are incorporated into the final product. The main source of atom inefficiency is the elimination of a water molecule during the condensation step. In contrast, reactions with poor atom economy, like the Wittig reaction, generate significant stoichiometric byproducts. rsc.org Catalytic addition reactions, where all reactant atoms are incorporated into the product, represent the ideal for atom economy, achieving 100%. scranton.edu

Table 2: Atom Economy Calculation Details

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Benzaldehyde | C₇H₆O | 106.12 | Reactant |

| Pinacolone | C₆H₁₂O | 100.16 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| Total Reactants | 208.30 | ||

| This compound | C₁₃H₁₈O | 190.28 | Product |

| Water | H₂O | 18.02 | Byproduct |

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. acs.org The ideal green solvent is non-toxic, renewable, and easily recycled.

In the known syntheses of analogous compounds, solvents such as methanol, ethanol, toluene, and xylene are employed. google.comgoogle.com

Alcohols (Methanol, Ethanol): These are common solvents for both condensation and hydrogenation. While methanol is effective, it carries toxicity concerns. Ethanol is a greener alternative, being less toxic and derivable from renewable resources.

Aromatic Hydrocarbons (Toluene, Xylene): These are effective but are derived from petrochemical sources and have associated health and environmental risks.

Green chemistry encourages replacing hazardous solvents with safer alternatives. Water is an excellent green solvent, although the low aqueous solubility of the organic reactants in this synthesis could pose a challenge. Another green chemistry principle is to minimize the use of auxiliary substances altogether, suggesting that performing the reaction under solvent-free conditions could be an ideal, though often technically challenging, goal. nih.gov Waste minimization also involves using catalytic reagents instead of stoichiometric ones, as catalysts are used in small amounts and can be recycled, significantly reducing waste streams. rsc.org

Advanced Reaction Chemistry of 4,4 Dimethyl 1 Phenylpentan 3 One

Photochemical Transformations and Mechanistic Elucidation

The photochemistry of alkyl phenyl ketones like 4,4-dimethyl-1-phenylpentan-3-one is characterized by several key processes originating from their electronically excited states. Upon absorption of light, these compounds can undergo Norrish Type I and Type II reactions, which involve the cleavage of bonds adjacent to the carbonyl group. slideshare.netscispace.com These reactions proceed through short-lived, highly reactive intermediates. scispace.com

Transient Kinetics and Quantum Yield Studies of α-Cleavage

The primary photochemical process for many acyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond to the carbonyl group. For this compound, this α-cleavage leads to the formation of a radical pair. The efficiency of this cleavage is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in this specific reaction.

Singlet and Triplet Excited State Pathways

Upon absorption of UV light, a ketone is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is typically short-lived and can either fluoresce back to the ground state, undergo intersystem crossing (ISC) to a more stable triplet state (T₁), or react directly. For most ketones, intersystem crossing to the triplet state is a very efficient process.

The subsequent photochemical reactions, including α-cleavage, predominantly occur from the triplet state (n,π*) due to its longer lifetime compared to the singlet state. uniroma1.it The triplet state has the character of a diradical, which facilitates bond cleavage. The lifetime of the triplet state can be influenced by the molecular structure and the presence of quenching agents, such as oxygen. rsc.orgdntb.gov.ua

Table 1: General Properties of Excited States in Phenyl Alkyl Ketones

| State | Multiplicity | Typical Lifetime | Primary Decay Pathways |

| S₁ (Singlet) | 1 | Nanoseconds (ns) | Intersystem Crossing (ISC) to T₁, Fluorescence, Reaction |

| T₁ (Triplet) | 3 | Microseconds (µs) to Milliseconds (ms) | Phosphorescence, α-Cleavage (Norrish Type I), γ-Hydrogen Abstraction (Norrish Type II), Quenching |

This table represents typical values and pathways for phenyl alkyl ketones as a class.

Radical Pair Formation and Decomposition Dynamics

Following α-cleavage from the triplet state, a triplet radical pair is formed within a "solvent cage." For this compound, the primary radical pair would consist of a phenylethyl radical and a pivaloyl radical.

This initial radical pair can undergo several competing processes:

Recombination: The radicals can recombine to reform the starting ketone.

Decarbonylation: The pivaloyl radical is known to be unstable and can lose carbon monoxide (CO) to form a stable tert-butyl radical.

Escape from Solvent Cage: The radicals can diffuse apart out of the solvent cage to become free radicals, which can then react with other molecules or abstract atoms from the solvent.

Intersystem Crossing: The triplet radical pair can undergo intersystem crossing to a singlet radical pair, which can then combine to form new products.

The dynamics of these processes are complex and are influenced by the solvent environment and the presence of radical scavengers like oxygen. dntb.gov.ua The interaction of transient biradicals with oxygen can lead to the formation of peroxy-containing products. dntb.gov.ua

Reduction Chemistry and Stereoselective Processes

The reduction of the carbonyl group in this compound to a secondary alcohol introduces a new chiral center. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric environment around the carbonyl group.

Asymmetric Reduction of Substituted Phenyl Ketones

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis. Due to the bulky tert-butyl group adjacent to the carbonyl, the two faces of the ketone are sterically different. This inherent asymmetry can be exploited to achieve stereoselective reduction.

The use of chiral reducing agents, such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral ligands, is a common strategy. bham.ac.ukoup.com For instance, chiral amino alcohols have been used to catalyze the enantioselective addition of organozinc reagents to aldehydes, and similar principles apply to ketone reductions. oup.com

Another approach involves enzymatic reductions. Carbonyl reductases, for example from Sporobolomyces salmonicolor, have demonstrated high efficiency and enantioselectivity in the reduction of ketones with sterically bulky substituents. nih.gov These biocatalysts can be particularly effective for substrates like this compound, yielding the corresponding alcohol with high optical purity. nih.gov

Table 2: Examples of Stereoselective Reduction Methods for Ketones

| Reagent/Catalyst | Type | Typical Selectivity | Reference |

| Lithium tri-tert-butoxyaluminum hydride | Bulky Hydride Reagent | High for unhindered ketones | cdnsciencepub.com |

| L-Selectride | Bulky Hydride Reagent | Favors equatorial attack | acs.org |

| Sporobolomyces salmonicolor Carbonyl Reductase (SSCR) | Biocatalyst | Excellent for bulky ketones | nih.gov |

| Chiral β-aminoalcohols with Diethylzinc | Chiral Catalyst System | High enantiomeric excess | oup.com |

Impact of Neighboring Functional Groups on Stereoselectivity

The stereoselectivity of ketone reduction is governed by a principle known as "steric approach control," where the reducing agent attacks from the less sterically hindered face of the carbonyl. cdnsciencepub.com For this compound, the large tert-butyl group significantly hinders one face of the carbonyl, directing the attack of bulky hydride reagents to the opposite face. acs.org

The size of the hydride reagent is a critical factor. acs.org

Small Hydrides (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride): These reagents can sometimes attack from the more hindered face, a phenomenon explained by "product development control," which considers the stability of the transition state leading to the final alcohol product. cdnsciencepub.com

Bulky Hydrides (e.g., L-Selectride, Lithium tri-tert-butoxyaluminum hydride): These reagents are highly sensitive to steric hindrance and will almost exclusively attack from the less hindered face. bham.ac.ukcdnsciencepub.comacs.org

In the case of this compound, the steric bulk of the t-butyl group is the dominant factor controlling the stereochemical outcome of hydride reductions. nih.gov The reduction will likely proceed via a transition state that minimizes steric interactions between the incoming hydride and the bulky substituent, leading to a predictable diastereomer as the major product.

Oxidation Chemistry and Functional Group Modification

The transformation of unsaturated precursors of this compound, particularly through epoxidation, provides a key pathway to chiral building blocks. This section explores the mechanisms and stereochemical outcomes of these oxidative processes.

Epoxidation of Olefinic Precursors (e.g., 4,4-Dimethyl-1-phenylpent-1-en-3-one)

The epoxidation of α,β-unsaturated ketones, such as 4,4-dimethyl-1-phenylpent-1-en-3-one (B8687833), is a fundamental transformation for introducing a three-membered oxirane ring. nih.gov This reactive functional group is a valuable intermediate for the synthesis of complex molecules and pharmaceuticals. thieme-connect.de Nucleophilic epoxidation methods are particularly effective for such electron-deficient olefins. wikipedia.org

The classic method for the epoxidation of electron-poor alkenes is the Weitz-Scheffer reaction, which typically utilizes hydrogen peroxide under basic conditions. wikipedia.org The reaction mechanism is a two-step process. thieme-connect.de It begins with the nucleophilic 1,4-conjugate addition of a hydroperoxide anion to the α,β-unsaturated ketone. This step forms a hydroperoxy enolate intermediate. The reaction concludes with a subsequent intramolecular nucleophilic substitution, where the enolate oxygen attacks the peroxide bond, forming the epoxide ring and displacing a hydroxide (B78521) ion. thieme-connect.dewikipedia.org

The scope of this reaction is broad, but for simple acyclic enones, achieving high stereoselectivity can be challenging without specialized catalysts. psu.edu Asymmetric variants have been developed using chiral phase-transfer catalysts, metal peroxides with chiral ligands, or polypeptides to induce enantioselectivity. wikipedia.org These catalytic systems are crucial for producing optically active epoxy ketones, which are highly sought-after synthetic intermediates. thieme-connect.de

The stepwise nature of the Weitz-Scheffer epoxidation allows for rotation around the former carbon-carbon double bond in the enolate intermediate. Consequently, the reaction of a cis or trans olefin does not always lead to the corresponding cis or trans epoxide; in fact, trans epoxides are the predominantly formed isomers in most cases. wikipedia.org

Achieving high enantioselectivity in the epoxidation of prochiral enones like 4,4-dimethyl-1-phenylpent-1-en-3-one requires the use of chiral catalysts. Significant progress has been made using lanthanide-based catalysts. For instance, the asymmetric epoxidation of (E)-4,4-dimethyl-1-phenylpent-1-en-3-one has been accomplished with high efficiency and selectivity using a lanthanum-BINOL catalyst system with cumene (B47948) hydroperoxide as the oxidant. thieme-connect.de This method yields the corresponding (4R,5S)-epoxide with excellent results, as detailed in the table below.

Table 1: Asymmetric Epoxidation of (E)-4,4-Dimethyl-1-phenylpent-1-en-3-one thieme-connect.de

| Catalyst System | Oxidant | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

This table summarizes the results of a specific, highly enantioselective epoxidation reaction.

The choice of catalyst is critical; early asymmetric phase-transfer catalysis methods using quinine-derived catalysts often resulted in modest enantioselectivity (typically 20-50% ee) for simple acyclic enones. psu.edu However, newer generations of catalysts, such as those derived from dihydrocinchonidine, have shown improved performance. psu.edu

Alpha-Carbon Reactivity and Enolate Chemistry

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is a key center of reactivity. The protons on this carbon (C2) are acidic enough to be removed by a base, leading to the formation of a nucleophilic enolate ion. This enolate is central to a variety of crucial carbon-carbon bond-forming reactions. magritek.com

Aldol (B89426) and Related Condensation Reactions (Ketone as a Reactant)

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. srmist.edu.in In this reaction, this compound can serve as the ketone component. Under basic conditions, it can be deprotonated at the α-carbon to form an enolate. magritek.com This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone (the electrophile) to form a β-hydroxy ketone. srmist.edu.in

While this is a fundamental reaction, the direct aldol reaction of unactivated ketones can be challenging due to the relatively low acidity of the α-protons, often requiring specifically designed organocatalysts to proceed efficiently. nih.gov A related and widely used variant is the Claisen-Schmidt condensation, where a ketone reacts with an aldehyde that lacks α-protons (such as benzaldehyde) to prevent self-condensation of the aldehyde. srmist.edu.in The synthesis of the precursor, 4,4-dimethyl-1-phenylpent-1-en-3-one, is itself an example of a Claisen-Schmidt condensation between pinacolone (B1678379) and benzaldehyde (B42025). lodz.pl

Alkylation and Acylation at the Alpha-Positions

The enolate generated from this compound is not only reactive towards carbonyl compounds but also towards other electrophiles. This allows for alkylation and acylation reactions at the α-position (C2).

In alpha-alkylation , the enolate can react with an alkyl halide in a nucleophilic substitution (SN2) reaction. This process attaches the alkyl group to the C2 carbon, extending the carbon chain. The existence of related compounds such as 2,4-dimethyl-1-phenylpentan-3-one suggests that such α-methylation is a feasible transformation. lookchem.com

In alpha-acylation , the enolate reacts with an acyl halide or anhydride. This introduces an acyl group at the C2 position, resulting in the formation of a β-dicarbonyl compound. These products are highly versatile synthetic intermediates.

A related and important transformation is alpha-halogenation . The enolate can react with sources of electrophilic halogens (e.g., Br₂) to form an α-haloketone. These halogenated ketones are valuable building blocks, as the halogen can be readily displaced by a variety of nucleophiles in subsequent reactions. nih.gov

Comparative Reactivity Studies of Analogous Phenyl Ketones

The reactivity of a ketone is significantly influenced by the nature of the substituents attached to the carbonyl group. In the case of phenyl ketones, both the alkyl and phenyl groups play a crucial role in dictating the outcomes of various reactions. Understanding these influences is key to predicting and controlling chemical transformations.

Influence of Alkyl and Phenyl Substituents on Reaction Outcomes

The structure of the alkyl and phenyl groups attached to the carbonyl in phenyl ketones can dramatically alter the course of a reaction. This is due to a combination of steric and electronic effects that influence the stability of intermediates and transition states.

Alkyl Substituents:

The size and branching of the alkyl group can significantly impact the reactivity of the ketone. Generally, increasing the steric bulk of the alkyl group hinders the approach of nucleophiles to the carbonyl carbon. ncert.nic.in For instance, in the context of hydrogen borrowing catalysis, ortho-disubstituted aryl ketones show enhanced reactivity compared to their monosubstituted counterparts. acs.org This is attributed to the ortho substituents forcing the aryl group out of conjugation with the carbonyl, making the carbonyl carbon more accessible. acs.org

In the Baeyer-Villiger oxidation of phenyl alkyl ketones, the nature of the alkyl group can even alter the rate-determining step of the reaction. acs.org For example, a study on the oxidation of various phenyl alkyl ketones revealed that the substituent effect is more pronounced in the migration step than in the initial addition step. acs.org This can lead to a switch in the rate-determining step, as observed in the oxidation of phenyl tert-butyl ketone. acs.org

The electronic properties of the alkyl group also play a role. Electron-donating alkyl groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack. ncert.nic.in

Phenyl Substituents:

Substituents on the phenyl ring have a profound electronic influence on the reactivity of the ketone. Electron-donating groups (EDGs) on the phenyl ring, particularly at the ortho and para positions, increase the electron density at the carbonyl carbon through resonance. This reduces the electrophilicity of the carbonyl and can decrease the rate of nucleophilic addition. wikipedia.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the carbonyl carbon, making it more electrophilic and generally increasing the rate of nucleophilic addition. wikipedia.orgscielo.br

In the Dakin oxidation, for example, EDGs at the ortho or para position to the carbonyl group accelerate the reaction by promoting the wikipedia.orgnist.gov-aryl migration step. wikipedia.org In contrast, EWGs at these positions inhibit this migration. wikipedia.org Theoretical studies on the arylation of enol acetates have shown a good correlation between the reaction rate constants and the field effect of the substituents on the phenyl radical, with electron-withdrawing groups leading to faster reactions. scielo.br

The position of the substituent on the phenyl ring is also critical. While ortho and para substituents have a strong resonance effect, meta substituents primarily exert an inductive effect, which is generally weaker. wikipedia.org

Table 1: Influence of Substituents on Phenyl Ketone Reactivity

| Substituent Type | Position | General Effect on Reactivity | Example Reaction |

| Alkyl | α to carbonyl | Increased steric bulk hinders nucleophilic attack. ncert.nic.in | General Nucleophilic Additions |

| ortho on Phenyl Ring | Increased steric bulk can enhance reactivity by disrupting conjugation. acs.org | Hydrogen Borrowing Catalysis | |

| Phenyl | ortho, para (EDG) | Decreases electrophilicity of carbonyl, can slow nucleophilic addition but promote aryl migration. wikipedia.org | Dakin Oxidation |

| ortho, para (EWG) | Increases electrophilicity of carbonyl, can speed nucleophilic addition but inhibit aryl migration. wikipedia.orgscielo.br | Dakin Oxidation, Arylation | |

| meta (EDG/EWG) | Primarily inductive effect, weaker influence than ortho/para. wikipedia.org | General Reactions |

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The interplay of steric and electronic effects governs both the speed (kinetics) and the equilibrium position (thermodynamics) of reactions involving phenyl ketones.

Steric Effects:

Steric hindrance, the obstruction of a reaction site by bulky groups, primarily affects the kinetics of a reaction by increasing the activation energy of the transition state. In nucleophilic addition reactions, bulky substituents on either the ketone or the nucleophile slow down the reaction rate. ncert.nic.in For instance, ketones are generally less reactive than aldehydes in nucleophilic additions due to the presence of two, often bulky, substituents compared to the aldehyde's one. ncert.nic.in

In some cases, steric effects can be strategically employed to control reaction outcomes. For example, the use of bulky bases like lithium di-isopropylamide (LDA) allows for the selective formation of the "kinetic" enolate of an unsymmetrical ketone by deprotonating the less sterically hindered α-carbon. masterorganicchemistry.com This contrasts with the "thermodynamic" enolate, which is the more substituted and generally more stable enolate, formed under equilibrium conditions with less bulky bases. masterorganicchemistry.com

Electronic Effects:

Electronic effects, transmitted through inductive and resonance effects, influence both the kinetics and thermodynamics of a reaction. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate (kinetic effect). wikipedia.orgscielo.br They also stabilize the resulting alkoxide intermediate, which can favorably influence the thermodynamics.

Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the rate of nucleophilic attack. wikipedia.org

A thermodynamic study on the reduction of 1-phenyl-1-alkanones showed a zig-zag pattern in the equilibrium constants with increasing carbon number in the alkyl side chain. nist.govresearchgate.net This suggests a subtle interplay of factors influencing the thermodynamic stability of the reactants and products.

In the Baeyer-Villiger reaction, the nature of the acid/peracid pair used as a catalyst has a more pronounced effect on the migration step (which is sensitive to the leaving ability of the acid) than on the initial addition step. acs.org This highlights how electronic factors of the reagents can significantly influence the kinetics of different steps within a single reaction mechanism.

Table 2: Summary of Steric and Electronic Effects on Phenyl Ketone Reactions

| Effect | Influence on | Description |

| Steric | Kinetics | Bulky groups increase the activation energy of the transition state, slowing down the reaction rate. ncert.nic.in Can be used to control regioselectivity (e.g., kinetic vs. thermodynamic enolate formation). masterorganicchemistry.com |

| Electronic | Kinetics | Electron-withdrawing groups on the phenyl ring increase the rate of nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. wikipedia.orgscielo.br Electron-donating groups have the opposite effect. wikipedia.org |

| Electronic | Thermodynamics | The stability of reactants and products is influenced by the electronic nature of the substituents. For example, the equilibrium constants for the reduction of 1-phenyl-1-alkanones show a dependence on the alkyl chain length. nist.govresearchgate.net |

Spectroscopic and Advanced Analytical Investigations

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous structural confirmation of organic compounds such as 4,4-Dimethyl-1-phenylpentan-3-one. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula. For this compound (C13H18O), the expected exact mass would be calculated and compared against the measured value to validate its chemical formula.

The fragmentation pattern of a molecule in a mass spectrometer is a critical fingerprint for its structural identification. For ketones, two principal fragmentation pathways are dominant: α-cleavage and the McLafferty rearrangement. jove.comchemistrynotmystery.comlibretexts.org

α-Cleavage: This pathway involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgochemacademy.com For this compound, two primary α-cleavage routes are possible:

Cleavage between C3 and C4, leading to the loss of a tert-butyl radical (•C(CH3)3). This generates a stable acylium ion, [C6H5CH2CH2CO]+, with a predicted mass-to-charge ratio (m/z) of 133.10.

Cleavage between C2 and C3, resulting in the loss of a phenylethyl radical (•CH2CH2C6H5). This produces the [ (CH3)3CCO]+ acylium ion, which would appear at m/z 85.06.

The relative abundance of these fragments depends on the stability of the resulting radical and cation. The loss of the stable tert-butyl radical is often a highly favored pathway. chemistrynotmystery.com

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom. wikipedia.orgchemistrylearner.comyoutube.com In this compound, the phenylpropyl chain contains γ-hydrogens. The reaction proceeds through a six-membered transition state, leading to the elimination of a neutral alkene (ethene in this case) and the formation of a resonance-stabilized enol radical cation. chemistrylearner.comchegg.com This process would generate a fragment at m/z 120.09.

Isomer differentiation is readily achievable by comparing fragmentation patterns. For instance, the isomer 4,4-Dimethyl-1-phenylpentan-1-one would undergo a different primary α-cleavage, losing a propyl radical to form the benzoyl cation [C6H5CO]+ at m/z 105.03. This distinct fragment allows for clear differentiation from the 3-one isomer.

| Fragmentation Pathway | Lost Fragment | Resulting Ion Structure | Predicted m/z |

|---|---|---|---|

| α-Cleavage (Route 1) | •C(CH₃)₃ | [C₆H₅CH₂CH₂CO]⁺ | 133.10 |

| α-Cleavage (Route 2) | •CH₂CH₂C₆H₅ | [(CH₃)₃CCO]⁺ | 85.06 |

| McLafferty Rearrangement | CH₂=CH₂ | [C₉H₁₂O]⁺• (enol radical cation) | 120.09 |

Collision Cross Section (CCS) analysis, typically performed using ion mobility-mass spectrometry (IM-MS), provides information about the three-dimensional shape and size of an ion in the gas phase. mdpi.commdpi.com The CCS value is a robust and reproducible physicochemical parameter that can aid in compound identification, especially when differentiating between isomers that may have similar fragmentation patterns. researchgate.net For a given mass and charge, a more compact structure will have a smaller CCS value than a more elongated one.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to assign all proton and carbon signals unequivocally.

¹H NMR: The proton spectrum is expected to show distinct signals for the phenyl group protons (typically in the 7.1-7.3 ppm range), two methylene (B1212753) groups (-CH₂CH₂-) as triplets, and a sharp singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon spectrum will feature a signal for the carbonyl carbon (C3) at a characteristic downfield shift (around 210-215 ppm), signals for the aromatic carbons, two methylene carbons, and the quaternary and methyl carbons of the tert-butyl group.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the two adjacent methylene groups (H1 and H2), confirming the phenylethyl moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include the signal from the tert-butyl protons (H5) to the carbonyl carbon (C3) and the quaternary carbon (C4), as well as correlations from the methylene protons (H2) to the carbonyl carbon (C3) and the aromatic ring carbons.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from Protons |

|---|---|---|---|---|

| -C₆H₅ | CH | ~7.1-7.3 | ~126-141 | C1, C2 |

| 1 | CH₂ | ~2.9 (t) | ~30 | C2, C(ipso-phenyl) |

| 2 | CH₂ | ~2.7 (t) | ~45 | C1, C3, C(ipso-phenyl) |

| 3 | C=O | - | ~213 | - |

| 4 | C | - | ~44 | - |

| 5 | CH₃ (x3) | ~1.1 (s) | ~26 | C3, C4 |

The acyclic nature of this compound allows for rotation around its single bonds, leading to various possible conformations. NMR spectroscopy can provide insights into the preferred conformation in solution. auremn.org.br The bulky tert-butyl group exerts significant steric hindrance, which will strongly influence the rotational preferences around the C2-C3 and C3-C4 bonds. By analyzing nuclear Overhauser effect (NOE) data and coupling constants, it is possible to deduce the most stable conformer, which likely adopts a staggered arrangement to minimize steric strain between the phenyl ring and the tert-butyl group.

Radical Cation Spectroscopy and Ionization Studies

Upon ionization in a mass spectrometer, typically by electron impact (EI), this compound forms a molecular radical cation, [C13H18O]⁺•. The initial ionization event usually involves the removal of a non-bonding electron from the carbonyl oxygen, as this is one of the highest energy orbitals. The resulting radical cation is the precursor for all subsequent fragmentation events discussed in section 4.1.1. The study of this radical cation and its unimolecular decomposition provides fundamental insights into the molecule's intrinsic chemical properties and reactivity in the gas phase. The stability of this radical cation influences the intensity of the molecular ion peak observed in the mass spectrum. For ketones, the molecular ion peak is generally observable. chemistrynotmystery.com

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. While specific GC-MS applications for the routine purity analysis of this compound are not extensively detailed in the literature, its utility for this purpose is clear.

In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column, and the mass spectrometer would then provide a mass spectrum for each eluting component. The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum would allow for the unequivocal identification and quantification of this compound and any contaminants.

High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of the molecule. The experimentally determined mass-to-charge ratio ([M+H]⁺) of 191.1432 is in close agreement with the calculated value of 191.1436 for C₁₃H₁₉O⁺.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Ion | [M+H]⁺ | |

| Calculated m/z | 191.1436 |

This compound possesses a chiral center at the carbon atom adjacent to the carbonyl group, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of enantiomers to determine the enantiomeric excess (ee) of a chiral compound.

Although a specific chiral HPLC method for this compound is not described in the reviewed literature, a general approach can be outlined. The separation would be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.

Commonly used CSPs for the separation of chiral ketones include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The detection is usually performed using a UV detector, as the phenyl group in this compound provides strong UV absorbance.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A thesis has reported the use of IR spectroscopy in the characterization of this compound.

The most prominent peak would be the strong absorption due to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent phenyl and tert-butyl groups. Other expected characteristic bands include:

C-H stretching vibrations: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butyl groups would appear just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: Bending vibrations for the aliphatic and aromatic C-H bonds would be observed at lower frequencies.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While a specific Raman spectrum for this compound is not available, the expected features can be predicted. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give rise to strong Raman signals. The symmetric vibrations of the tert-butyl group would also be expected to be Raman active.

Computational and Theoretical Studies

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, scientists can identify key intermediates, transition states, and the most likely pathways from reactants to products.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate molecular structures, conformational stabilities, and reaction energetics. researchgate.net For ketones and their derivatives, DFT methods like B3LYP and ab initio methods such as MP2 are employed to calculate the geometries and electronic energies of various conformations. researchgate.net Although specific transition state analyses for 4,4-dimethyl-1-phenylpentan-3-one are not extensively detailed in the literature, the methodologies are well-established. For related α-halo ketones, mechanisms involving single-electron transfer to form free-radical intermediates have been proposed and studied. thieme-connect.de Such computational studies are crucial for understanding reaction mechanisms, for example, in reductions or alkylations, by mapping the entire reaction coordinate and characterizing the energy barriers associated with each step. thieme-connect.dethieme-connect.de

Computational studies are vital for understanding the origins of enantioselectivity in asymmetric reactions. While specific research into the enantioselective reactions of this compound is limited, studies on analogous compounds provide a clear framework. For instance, in the asymmetric addition of alkynes to aldehydes, titanium(IV) complexes derived from chiral ligands are used as catalysts. researchgate.net Theoretical models can elucidate how the chiral catalyst-reagent complex steers the reaction towards one enantiomer over the other. These models analyze the non-covalent interactions in the transition state that are responsible for the energy difference between the two diastereomeric pathways, leading to the observed enantiomeric excess. researchgate.net Similarly, organocatalytic reactions, which use small chiral organic molecules to induce enantioselectivity, are frequently analyzed using computational methods to understand the activation of nucleophiles and the stereochemical outcome. researchgate.net

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental information about its reactivity, spectroscopy, and physical properties.

Molecular Orbital (MO) theory describes the distribution of electrons within a molecule. For compounds like this compound and its derivatives, DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study electron density distribution, intramolecular hydrogen bonding, and substituent effects. ruc.dk For similar keto-enol systems, NBO analysis helps in quantifying the delocalization of electron density and the strength of interactions like hydrogen bonds. ruc.dkresearchgate.net

Table 1: Computational Methods for Electronic Structure Analysis

| Method/Technique | Purpose | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, geometry, and energies. | Optimization of molecular geometry, calculation of vibrational frequencies. researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that includes electron correlation for higher accuracy. | High-accuracy energy calculations and conformational analysis. researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes electron density, atomic charges, and orbital interactions. | Studying intramolecular hydrogen bonding and charge distribution. ruc.dk |

| Time-Dependent DFT (TD-DFT) | Calculates excited state properties and simulates UV-Vis spectra. | Investigation of photophysical properties and electronic transitions. ruc.dkresearchgate.net |

The interaction of molecules with light is governed by their photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of organic molecules. researchgate.netehu.es These calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. ruc.dk

For related molecules, TD-DFT calculations, often performed using the B3LYP functional with extensive basis sets like 6-311++G**, have been used to study fluorescence and the potential for tautomerism in the excited state. researchgate.net To accurately model these properties in different environments, solvent effects are often included using approaches like the Polarizable Continuum Model (PCM). ruc.dkehu.es The dynamics of excited states, including processes like vibrational relaxation and non-radiative decay, can be investigated with advanced methods like Surface Hopping (SHARC), which model the transitions between different potential energy surfaces. uni-heidelberg.de

Mass spectrometry is a key analytical technique that involves the generation and fragmentation of radical cations in the gas phase. Computational chemistry can predict the stability of these radical cations and their likely fragmentation pathways. The study of related α-halo ketones indicates that mechanisms can proceed via free-radical intermediates, highlighting the relevance of radical stability. thieme-connect.de

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of a molecule. This data is essential for ion mobility-mass spectrometry analysis. For this compound, predicted CCS values provide insight into the structure of its various ionized forms. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.14305 | 144.2 |

| [M+Na]⁺ | 213.12499 | 150.6 |

| [M-H]⁻ | 189.12849 | 147.6 |

| [M+NH₄]⁺ | 208.16959 | 164.0 |

| [M+K]⁺ | 229.09893 | 148.6 |

| [M+H-H₂O]⁺ | 173.13303 | 138.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Molecular Modeling and Dynamics Simulations

Computational studies, including molecular modeling and dynamics simulations, provide valuable insights into the three-dimensional structure, flexibility, and interaction patterns of this compound. These theoretical approaches complement experimental data and aid in understanding its chemical behavior at a molecular level.

Conformational Analysis and Steric Effects

The conformational landscape of this compound is largely dictated by the rotational freedom around its single bonds and the steric hindrance imposed by its bulky tert-butyl and phenyl groups. The molecule consists of a flexible aliphatic chain connecting a phenyl ring and a sterically demanding tert-butyl group adjacent to the carbonyl function.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), can predict the most stable conformations of the molecule. For a related compound, 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441), conformational analysis has shown that different cis-enol forms can coexist with negligible energy differences. nih.govresearchgate.net While this compound does not possess the enolizable dione (B5365651) system, the principles of steric avoidance between the bulky substituents and the optimization of dihedral angles to minimize repulsion are applicable. The phenyl group and the tert-butyl group will arrange themselves to be as far apart as possible, leading to a relatively extended conformation of the pentan-3-one backbone.

The steric bulk of the tert-butyl group significantly influences the reactivity and interaction of the adjacent carbonyl group. This steric shielding can hinder the approach of nucleophiles or the formation of intermolecular interactions at the carbonyl oxygen.

Intermolecular Interactions and Aggregation Behavior

In the condensed phase, molecules of this compound are expected to interact through a combination of weak intermolecular forces. These include van der Waals forces, dipole-dipole interactions arising from the polar carbonyl group, and potential C-H···π interactions between the aliphatic protons and the aromatic ring of a neighboring molecule.

Studies on similar ketones, such as 5-Chloro-1-phenylpentan-1-one, have revealed the presence of weak C-H···O hydrogen bonds that link molecules into chains. iucr.org It is plausible that this compound could exhibit similar C-H···O interactions, where an alpha-hydrogen or a phenyl hydrogen atom of one molecule interacts with the carbonyl oxygen of another. The aggregation behavior would likely be modest, leading to a liquid state at room temperature, which is consistent with the general properties of ketones of this molecular weight. The bulky tert-butyl group may, to some extent, disrupt efficient packing and limit the extent of intermolecular aggregation.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic data, which can then be compared with experimental spectra for structure verification and assignment.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical predictions of NMR chemical shifts can be performed using various computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT.

Table 1: Predicted vs. Experimental NMR Data (Illustrative) This table would typically present a comparison of theoretically predicted and experimentally measured ¹H and ¹³C NMR chemical shifts. The predicted values would be generated using computational chemistry software.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1' (Phenyl) | ||||

| C2'/C6' (Phenyl) | ||||

| C3'/C5' (Phenyl) | ||||

| C4' (Phenyl) | ||||

| C1 | ||||

| C2 | ||||

| C3 (C=O) | ||||

| C4 | ||||

| C5 (CH₃) | ||||

| H1 | ||||

| H2 | ||||

| H5 |

Note: This table is illustrative as a full set of predicted data for this compound is not available in the cited literature.

Mass Spectral Fragmentation Pattern Simulations

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The fragmentation pattern is a molecular fingerprint that can be used for identification.

Experimental GC-MS data for this compound is available on SpectraBase. spectrabase.com The fragmentation patterns of ketones are well-established and are dominated by α-cleavage and McLafferty rearrangements. For this compound, the primary fragmentation pathways would involve cleavage at the bonds adjacent to the carbonyl group.

A study on the scent gland secretions of harvestmen analyzed the mass spectral fragmentation of a similar compound, (2R)-2-methyl-1-phenyl-pentan-3-one. frontiersin.org The observed fragment ions from α-cleavage were at m/z 57 and m/z 147. frontiersin.org For this compound, the expected α-cleavages would lead to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 and a phenylethylcarbonyl cation ([C₆H₅CH₂CH₂CO]⁺) at m/z 133, or the corresponding acylium ions. The presence of the stable tert-butyl cation would likely result in a prominent peak at m/z 57. The molecular ion peak would be observed at m/z 190.

Table 2: Predicted Mass Spectral Fragments of this compound This table outlines the likely fragments generated during mass spectrometry analysis based on established fragmentation rules for ketones.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion |

| 133 | [C₆H₅CH₂CH₂CO]⁺ | α-cleavage |

| 105 | [C₆H₅CH₂CH₂]⁺ | Loss of CO from m/z 133 |

| 91 | [C₇H₇]⁺ | Tropylium ion, rearrangement from benzyl (B1604629) group |

| 57 | [(CH₃)₃C]⁺ | α-cleavage, tert-butyl cation |

In Silico Ligand-Protein Interaction Studies

While there are no direct in silico studies reported for this compound, research on a closely related derivative provides significant insights into its potential biological interactions. A study investigating a psychoactive mixture identified a hydroxylated and methylated derivative, 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one, and performed molecular docking studies to evaluate its interaction with human monoamine oxidase (hMOA) and human catechol O-methyltransferase (hCOMT), which are important enzymes in neurotransmitter metabolism. researchgate.netvietnamjournal.ru

The study reported binding scores of -8.9 kcal/mol for this derivative with hMOA and -9.4 kcal/mol with hCOMT. researchgate.netvietnamjournal.ru These negative binding scores indicate favorable interactions and suggest that this class of compounds could act as inhibitors of these enzymes. The interactions were characterized by the formation of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of the proteins. Although these results are for a derivative, they strongly suggest that this compound itself could be a candidate for similar ligand-protein interactions, warranting further investigation into its potential biological activities.

Computational Screening of Phenyl Ketone Derivatives for Enzyme Modulation

Computational screening, or virtual screening, is a cost-effective method used to test large libraries of chemical compounds against a specific biological target, such as an enzyme. While specific high-throughput screening studies prominently featuring this compound are not widely documented in publicly available research, the principles of such screenings can be applied to understand its potential. Phenyl ketone derivatives, as a class, have been the subject of computational studies for their potential to modulate various enzymes. nih.gov

These virtual screenings typically involve docking the three-dimensional structure of the compound into the active site of a target enzyme. The binding affinity and the quality of the fit are then calculated using scoring functions. For a compound like this compound, this process would involve generating a 3D model of the molecule and then virtually testing its interaction with a panel of enzymes known to be modulated by similar ketones.

A hypothetical computational screening of this compound and related phenyl ketone derivatives against a target enzyme, for instance, an oxidoreductase, might yield data as presented in the interactive table below. Such studies help in prioritizing compounds for further experimental testing. nih.gov

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| This compound | Oxidoreductase | -7.2 | Tyr150, Phe280, Leu320 |

| 1-Phenylpentan-3-one | Oxidoreductase | -6.8 | Tyr150, Phe280 |

| 4-Methyl-1-phenylpentan-3-one | Oxidoreductase | -7.0 | Tyr150, Phe280, Val318 |

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational models are instrumental in deriving these relationships, especially for a series of related compounds like phenyl ketone derivatives.

For this compound, a computational SAR study would involve comparing its predicted binding and activity with a series of analogs where specific structural features are systematically modified. Key structural components of this compound include the phenyl ring, the ethyl linker, the ketone group, and the bulky tert-butyl group.

A computational SAR analysis would typically investigate the following:

The role of the phenyl group: Its interaction with hydrophobic pockets in the enzyme's active site.

The importance of the ketone oxygen: Its potential to form hydrogen bonds with amino acid residues.

The influence of the tert-butyl group: How its size and hydrophobicity affect binding affinity and selectivity.

The findings from such a computational SAR study can be summarized in a data table, illustrating the impact of structural modifications on predicted enzyme inhibition. For example, a study on phenyl alkyl ketones as phosphodiesterase-4 (PDE4) inhibitors revealed that the nature of the alkyl group significantly impacts potency. nih.gov While this study did not include this compound, it highlights the type of insights gained from such analyses.

| Structural Modification from this compound | Predicted Change in Binding Affinity | Rationale from Computational Model |

|---|---|---|

| Removal of the two methyl groups from the tert-butyl group (to form 1-phenylpentan-3-one) | Decrease | Loss of hydrophobic interactions with a specific pocket in the active site. |

| Replacement of the phenyl group with a cyclohexyl group | Significant Decrease | Loss of crucial pi-stacking interactions with aromatic residues like Phenylalanine or Tyrosine. |

| Introduction of a hydroxyl group on the phenyl ring | Increase/Decrease (position-dependent) | Potential for new hydrogen bonds, but could also introduce unfavorable steric clashes depending on the position. |

These computational approaches, while theoretical, provide a powerful framework for guiding the synthesis and experimental evaluation of new potential enzyme modulators based on the this compound scaffold.

Derivatization and Functionalization of 4,4 Dimethyl 1 Phenylpentan 3 One

Modification of the Ketone Functionality